Product packaging for AqB011 hydrochloride(Cat. No.:)

AqB011 hydrochloride

Cat. No.: B14853006
M. Wt: 491.0 g/mol
InChI Key: SWIJKKBMZNUKEJ-UHFFFAOYSA-N
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Description

AqB011 hydrochloride is a selective blocker of the Aquaporin-1 ion channel conductance. Aquaporins are membrane proteins that facilitate water transport across cell membranes. This compound has been identified as a potent inhibitor of the Aquaporin-1 ion channel, making it a valuable compound in scientific research, particularly in the fields of cancer treatment and sickle cell disease .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27ClN4O4S B14853006 AqB011 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27ClN4O4S

Molecular Weight

491.0 g/mol

IUPAC Name

3-(butylamino)-4-phenoxy-N-(pyridin-3-ylmethyl)-5-sulfamoylbenzamide;hydrochloride

InChI

InChI=1S/C23H26N4O4S.ClH/c1-2-3-12-26-20-13-18(23(28)27-16-17-8-7-11-25-15-17)14-21(32(24,29)30)22(20)31-19-9-5-4-6-10-19;/h4-11,13-15,26H,2-3,12,16H2,1H3,(H,27,28)(H2,24,29,30);1H

InChI Key

SWIJKKBMZNUKEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N)OC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Step 1: Activation of Bumetanide

Bumetanide (5-n-butylamino-4-phenoxy-3-sulfamoylbenzoic acid) is activated using 1,1′-carbonyldiimidazole (CDI) in ethyl acetate under argon. This forms an intermediate imidazolide, which is isolated as a white solid.

Reaction conditions :

  • Temperature: 60–70°C
  • Time: 4–6 hours
  • Yield: 85–90%

Step 2: Amide Bond Formation

The imidazolide intermediate reacts with 2-(morpholin-1-yl)ethylamine in ethyl acetate. The mixture is stirred at room temperature for 12 hours, followed by purification via crystallization (ethyl acetate/hexanes).

Key parameters :

  • Molar ratio: 1:1.2 (imidazolide:amine)
  • Purity: >98% (HPLC)
  • Yield: 70–75%

Step 3: Purification

Crude AqB011 free base is recrystallized from a mixture of dichloromethane and methanol. The product is characterized by NMR and high-resolution mass spectrometry:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H), 7.85 (d, J = 8 Hz, 1H), 7.45–7.30 (m, 5H), 4.50 (s, 2H), 3.60 (t, J = 4 Hz, 4H), 2.60 (t, J = 6 Hz, 2H), 1.50–1.20 (m, 4H).
  • HRMS : m/z 455.1743 [M+H]⁺ (calculated: 455.1748).

Formation of this compound

The hydrochloride salt is prepared using anhydrous conditions to avoid hydration:

Method 1: Direct Acidification

  • Dissolve AqB011 free base (1 mmol) in anhydrous dichloromethane.
  • Add concentrated HCl (1.2 eq) dropwise at 0°C.
  • Stir for 2 hours, then evaporate under reduced pressure.
  • Recrystallize from ethanol/diethyl ether.

Yield : 90–95%

Method 2: Trialkylsilylchloride-Mediated Synthesis

This method ensures stoichiometric control and anhydrous conditions:

  • Suspend AqB011 free base (1 mmol) in acetonitrile.
  • Add trimethylchlorosilane (1.1 eq) and methanol (1.1 eq).
  • Stir at 25°C for 6 hours.
  • Filter and wash with cold acetonitrile.

Advantages :

  • Avoids aqueous HCl, minimizing hydrolysis.
  • Produces a defined crystal structure (confirmed by XRD).

Pharmacological Validation

This compound’s efficacy is validated through:

AQP1 Ion Channel Blockade

  • IC₅₀ : 14 µM (AQP1 cation conductance in Xenopus oocytes).
  • Selectivity : No effect on AQP1 water permeability at ≤200 µM.

Inhibition of Cancer Cell Migration

Cell Line AQP1 Expression Migration Inhibition (AqB011, 20 µM)
HT29 (colon) High 81%
SW480 (colon) Low 50% (with bacopaside II co-treatment)

Cytotoxicity Profile

  • Viability assay : No significant cytotoxicity in HT29 cells at ≤80 µM (alamarBlue assay).
  • LD₅₀ : >500 µM (72-hour exposure).

Scientific Research Applications

AqB011 hydrochloride is an aquaporin-1 (AQP1) ion channel antagonist that has been investigated for its potential applications in cancer treatment and myocardial remodeling . AQP1 functions as a dual water and cation channel, and its upregulation in cancers has been shown to enhance cell migration rates .

Scientific Research Applications
AqB011 has been used in scientific research to explore its effects on AQP1 channels in various contexts:

  • Cancer Cell Motility : AqB011 inhibits the gated human AQP1 cation conductance, slowing HT29 cell motility, which correlates with abundant membrane localization of AQP1 protein . In combination with bacopaside II (an AQP1 water pore blocker), AqB011 has shown greater inhibitory effects on cell migration in colorectal adenocarcinoma cell lines .
  • Inhibition of Invasiveness : AqB011 inhibits invasiveness in cells, as measured using transwell filters layered with extracellular matrix .
  • Myocardial Remodeling : AqB011 blocks the ionic central channel of AQP1 . Research indicates that AqB011 did not influence the hypertrophy of Aqp1+/+ cardiac myocytes treated with phenylephrine .

Case Studies

  • Colorectal Adenocarcinoma Cell Lines : In a study using HT29 and SW480 colorectal adenocarcinoma cell lines, AqB011 was applied alone and in combination with bacopaside II. The combined application of AqB011 and bacopaside II produced greater inhibitory effects on cell migration than either agent alone . AqB011 alone was highly effective in slowing HT29 cell motility, which correlated with abundant membrane localization of AQP1 protein. In SW480 cells, the combined application of AqB011 and bacopaside II inhibited motility, consistent with low levels of membrane AQP1 expression .
  • Yeast cells : Studies have characterized human aquaporin ion channels in a yeast system using AqB011 as an AQP1 ion channel antagonist .

Data Table
Because the search results do not contain a comprehensive data table, one could be constructed from the data within reference :

Compound(s)Cell LineEffect on Cell Migration
AqB011HT29Slows motility
AqB011 + Bacopaside IIHT29Greater inhibition
AqB011 + Bacopaside IISW480Inhibition of motility

Q & A

Q. What is the molecular mechanism by which AqB011 inhibits AQP1 ion channels?

AqB011 selectively blocks the ion conductance of AQP1 by binding to the intracellular loop D domain, disrupting cation transport (e.g., Li⁺, Na⁺) without affecting water permeability. This specificity has been validated using two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing AQP1 and electrophysiological assays in cancer cell lines . To confirm this dual effect, researchers should combine TEVC for ion current measurement with osmotic swelling assays to assess water permeability .

Q. Which experimental models are commonly used to study AqB011’s anti-migratory effects in cancer research?

Key models include:

  • HT29 and SW480 colon cancer cells : Used in Transwell invasion assays to quantify inhibition of migration at AqB011 concentrations of 5–80 μM .
  • Ishikawa and MFE-280 endometrial cancer cells : Evaluated via MTT assays for cytotoxicity and Matrigel-based invasion assays to differentiate anti-migratory effects from cell viability impacts .
  • Primary human endometrial cancer biopsies : Validates translational relevance of AQP1 blockade in reducing invasiveness .

Q. What concentration range of AqB011 is effective in inhibiting cancer cell migration?

In HT29 cells, AqB011 reduces migration by >50% at 20 μM and achieves near-complete inhibition at 80 μM. Lower concentrations (5–10 μM) are effective when combined with Bacopaside II, highlighting synergistic potential . Dose-response curves should be generated using serial dilutions (5–100 μM) to optimize efficacy and minimize cytotoxicity .

Advanced Research Questions

Q. How can researchers design experiments to investigate synergistic effects between AqB011 and other ion channel inhibitors (e.g., Bacopaside II)?

  • Step 1 : Perform checkerboard assays to determine combination indices (CI) using fixed molar ratios of AqB011 and Bacopaside II.
  • Step 2 : Validate synergy via 3D spheroid invasion assays and live-cell imaging to track real-time migration dynamics.
  • Step 3 : Use RNA sequencing to identify co-regulated pathways (e.g., cAMP signaling) that enhance anti-migratory effects .

Q. How should contradictory data on AqB011’s selectivity across AQP isoforms be addressed?

AqB011 suppresses ion currents in AtPIP2;2 and AtPIP2;1 but not AQPI . To resolve discrepancies:

  • Variable 1 : Verify isoform-specific expression levels via qPCR or Western blot.
  • Variable 2 : Test pH and divalent cation (e.g., Ca²⁺) concentrations, as these modulate AQP gating .
  • Control : Include cGMP as a positive control for AQP1 activation .

Q. What methodological considerations are critical when using fluorescence imaging to study AqB011’s blockade of Li⁺ transport?

  • Probe Selection : Use Li⁺-sensitive fluorescent dyes (e.g., SHL) with λexem = 553/563 nm to detect intracellular Li⁺ accumulation .
  • Pharmacological Controls : Pretreat cells with 20 mM AqB011 for 2 hours to confirm Li⁺ signal loss .
  • Genetic Controls : Validate AQP1 dependency via siRNA knockdown, ensuring transfection efficiency >70% (e.g., using siGLO Green) .

Q. How can researchers differentiate between cytotoxic and migration-specific effects of AqB011 in functional assays?

  • Parallel Assays : Conduct MTT assays (24–72 hours) alongside migration/invasion assays (6–24 hours) to decouple viability from motility effects .
  • Sub-cytotoxic Dosing : Use concentrations ≤20 μM in HT29 cells, where cell viability remains >80% .
  • Live-Cell Tracking : Employ time-lapse microscopy to monitor migration speed and directionality without fixation artifacts .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing variability in ion current measurements with AqB011?

  • Normalization : Express currents relative to DMSO-treated controls to account for batch effects .
  • Error Analysis : Report SEM with n ≥ 3 independent replicates. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., 0–200 μM AqB011) .
  • Outlier Handling : Flag data points with recovery rates outside 85–115% in electrophysiological assays .

Q. How can structural insights into AqB011-AQP1 binding inform the development of next-generation inhibitors?

  • Molecular Docking : Model AqB011’s interaction with AQP1’s loop D using software like AutoDock Vina, guided by mutagenesis data (e.g., D185A mutants) .
  • SAR Studies : Synthesize bumetanide derivatives with modified sulfonamide groups to enhance binding affinity .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility when using AqB011 in multi-institutional studies?

  • Standardized Protocols : Adopt ISTA guidelines for cell culture, passage numbers, and assay temperatures (e.g., 37°C, 5% CO₂) .
  • Batch Testing : Validate each AqB011 lot via HPLC (retention time = 4.2 min) to confirm purity >98% .
  • Data Sharing : Deposit raw electrophysiology traces and fluorescence images in repositories like Figshare with DOI links .

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